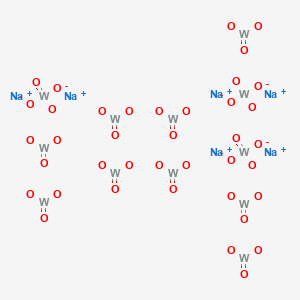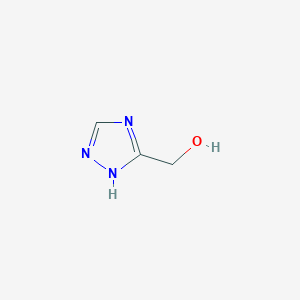
六水和タングステン酸ナトリウム
概要
説明
Hexasodium tungstate hydrate (Na6WO4·2H2O) is a compound made up of sodium, tungsten, and water molecules. It is a white crystalline powder, and is an important reagent in many scientific and industrial applications. Hexasodium tungstate hydrate can be used as a catalyst in a variety of chemical reactions, and is also used as an inhibitor for corrosion in industrial processes. In addition, it has been studied for its potential use in medical applications, such as cancer therapy and drug delivery.
科学的研究の応用
有機合成における酸化剤
六水和タングステン酸ナトリウムは、シンプルで安価で、市販されている水溶性で無色の結晶性固体無機材料です . これは通常、化学における酸化剤として使用されます 、過酸化水素と組み合わせて対応する過酸を穏やかな条件下で生成し、アミンや硫黄含有基質を酸化することができます .
アルケンのエポキシ化のための触媒
この化合物は、アルケンのエポキシ化のための効率的な触媒としても使用できます . たとえば、PayneとWilliamsは、α、β-不飽和酸のエポキシ化における二水和タングステン酸ナトリウムの最初の使用について説明しました .
アルコールの酸化のための触媒
六水和タングステン酸ナトリウムは、アルコールを対応するカルボニル化合物に酸化するための触媒として使用できます .
ヘテロ環の形成
酸化剤や触媒としての役割に加えて、六水和タングステン酸ナトリウムはヘテロ環を形成するために使用できます .
水和酸化タングステン3Dアーキテクチャの合成
正方形のスラブ状および花状の水和酸化タングステンの三次元アーキテクチャは、穏やかな温度でタングステン酸ナトリウム溶液を酸性沈殿させることで合成されました .
科学研究開発における使用
Safety and Hazards
作用機序
Result of Action
Hexasodium tungstate hydrate is known to have several effects. According to the European Chemicals Agency (ECHA), the compound is harmful if swallowed, causes serious eye damage, and is harmful to aquatic life with long-lasting effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of hexasodium tungstate hydrate. For instance, the compound is non-toxic, odorless, non-flammable, reusable, non-photosensitive, and highly transparent . It’s also important to note that containers must be properly re-sealed after use .
生化学分析
Biochemical Properties
It is known that this compound is used in the preparation of aqueous heavy liquids, indicating its potential role in biochemical reactions .
Cellular Effects
It is known that the compound is harmful if swallowed and causes serious eye damage . It is also harmful to aquatic life with long-lasting effects .
Molecular Mechanism
It is known that the compound is used in the preparation of aqueous heavy liquids, suggesting that it may interact with biomolecules in a specific manner .
Temporal Effects in Laboratory Settings
It is known that the compound is non-toxic, odourless, non-flammable, reusable, non-photosensitive, and highly transparent .
Dosage Effects in Animal Models
It is known that the compound is harmful if swallowed .
Metabolic Pathways
It is known that the compound is used in the preparation of aqueous heavy liquids, suggesting that it may interact with enzymes or cofactors .
Transport and Distribution
It is known that the compound is water-soluble, suggesting that it may be transported and distributed within cells and tissues via aqueous solutions .
Subcellular Localization
It is known that the compound is water-soluble, suggesting that it may be localized in aqueous compartments within cells .
特性
IUPAC Name |
hexasodium;dioxido(dioxo)tungsten;trioxotungsten | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6Na.39O.12W/q6*+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;6*-1;;;;;;;;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCSOJKJFMWYCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na6O39W12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2968.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12141-67-2 | |
| Record name | Sodium metatungstate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012141672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tungstate (W12(OH)2O386-), sodium (1:6) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexasodium tungstate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.205 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3Ar,4R,5R,6aS)-5-[tert-butyl(dimethyl)silyl]oxy-4-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B31304.png)











![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B31345.png)
